molecular formula C13H24Cl2N4 B2500291 5-Ethyl-N-methyl-N-(piperidin-4-ylmethyl)pyrimidin-2-amine;dihydrochloride CAS No. 2380173-96-4

5-Ethyl-N-methyl-N-(piperidin-4-ylmethyl)pyrimidin-2-amine;dihydrochloride

Cat. No. B2500291
CAS RN: 2380173-96-4
M. Wt: 307.26
InChI Key: HIDLKKIXMIYKTE-UHFFFAOYSA-N
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Description

The compound "5-Ethyl-N-methyl-N-(piperidin-4-ylmethyl)pyrimidin-2-amine;dihydrochloride" is a chemical entity that appears to be a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their various biological activities and are often used in pharmaceuticals and agrochemicals. The presence of a piperidine moiety suggests potential biological activity, as piperidine is a common feature in many pharmacologically active compounds.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of related compounds involves the reaction of aminopyrazoles with triethyl orthoformate and amines, as well as the use of formimidates as ring-closing reagents . Another method includes the reaction of ethyl N-(6-ethoxycarbonyl-2-methylthiothieno[2,3-d]pyrimidin-5-yl)formimidate with hydrazines, which can lead to the formation of modified thieno[2,3-d]pyrimidines . These methods highlight the versatility of pyrimidine chemistry and the potential pathways that could be adapted for the synthesis of "5-Ethyl-N-methyl-N-(piperidin-4-ylmethyl)pyrimidin-2-amine;dihydrochloride".

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by the presence of a six-membered ring containing nitrogen atoms at positions 1 and 3 of the ring. Substituents on the pyrimidine ring, such as ethyl, methyl, and piperidinylmethyl groups, can significantly influence the chemical behavior and biological activity of the compound. The steric and electronic effects of these groups can affect the molecule's binding affinity to biological targets and its overall pharmacokinetic properties.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, including alkylation, acylation, and nucleophilic substitution. The reactivity of the pyrimidine ring can be influenced by the substituents attached to it. For example, the presence of a chloro group on the pyrimidine ring can facilitate nucleophilic substitution reactions, as seen in the synthesis of pyrido[1,2-a]pyrimido[5,4-e]pyrimidin-5-ones . The piperidine moiety in the compound of interest could also participate in reactions, potentially acting as a nucleophile or base.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The introduction of different substituents can alter these properties, affecting the compound's suitability for various applications. For example, the solubility in water and organic solvents can be crucial for the compound's bioavailability and its use in pharmaceutical formulations. The dihydrochloride salt form of the compound suggests improved water solubility, which is often desirable for drug compounds.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Methods : The compound has been involved in the practical synthesis of key intermediates for potent inhibitors, such as deoxycytidine kinase (dCK) inhibitors (Zhang et al., 2009).
  • Chemical Reactions : It has also been used in the synthesis of various pyrimidine derivatives, showing versatility in chemical reactions (El-bayouki & Basyouni, 1988).

Biological Activities

  • Pharmacological Evaluation : Aminopyrimidine derivatives of the compound have shown moderate potency in binding and functional assays, indicating potential pharmacological applications (Dounay et al., 2009).
  • Antibacterial Activity : Novel pyrimidin-4-yl derivatives, including this compound, have been synthesized and evaluated for their antibacterial activity, showing potential in this field (Afrough et al., 2019).
  • Antifungal Properties : Some pyrimidine derivatives with pyridin-3-ylmethyl moieties have exhibited significant antifungal activities, highlighting another area of potential application (Wang et al., 2018).

Molecular Studies

  • Structural Analysis : The compound has been studied for its molecular structure and hydrogen-bonded assembly, providing insights into its physical and chemical properties (Acosta et al., 2013).

Potential Therapeutic Uses

  • Hypoglycemic Agents : N-(pyrimidin-4-yl)thiazol-2-amine derivatives, related to this compound, have been synthesized as potential dual-acting hypoglycemic agents, indicating possible therapeutic applications (Song et al., 2011).

Miscellaneous Applications

  • Molluscicidal Properties : Some thiazolo[5,4-d]pyrimidines, related to this compound, have been identified to possess molluscicidal properties, useful in controlling schistosomiasis (El-bayouki & Basyouni, 1988).
  • Vasodilation Properties : Derivatives of pyrimidine, including this compound, have been synthesized and evaluated for their vasodilation properties, which could have therapeutic implications (Girgis et al., 2008).

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

The development of fast and cost-effective methods for the synthesis of substituted piperidines, like this compound, is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder , indicating that this is an active area of research.

properties

IUPAC Name

5-ethyl-N-methyl-N-(piperidin-4-ylmethyl)pyrimidin-2-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4.2ClH/c1-3-11-8-15-13(16-9-11)17(2)10-12-4-6-14-7-5-12;;/h8-9,12,14H,3-7,10H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIDLKKIXMIYKTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N=C1)N(C)CC2CCNCC2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-ethyl-N-methyl-N-[(piperidin-4-yl)methyl]pyrimidin-2-amine dihydrochloride

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